[trans-4-Methoxy-1,1-dioxidotetrahydro-3-thienyl]amine hydrochloride
CAS No.: 1609401-10-6
Cat. No.: VC8015761
Molecular Formula: C5H12ClNO3S
Molecular Weight: 201.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609401-10-6 |
|---|---|
| Molecular Formula | C5H12ClNO3S |
| Molecular Weight | 201.67 |
| IUPAC Name | (3S,4S)-4-methoxy-1,1-dioxothiolan-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H11NO3S.ClH/c1-9-5-3-10(7,8)2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 |
| Standard InChI Key | ZAKKOQKZGDVKGA-TYSVMGFPSA-N |
| Isomeric SMILES | CO[C@@H]1CS(=O)(=O)C[C@H]1N.Cl |
| SMILES | COC1CS(=O)(=O)CC1N.Cl |
| Canonical SMILES | COC1CS(=O)(=O)CC1N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Stereochemistry
The compound has the molecular formula C₅H₁₂ClNO₃S, corresponding to a molecular weight of 201.67 g/mol (hydrochloride form) . Its IUPAC name is (3R,4R)-rel-3-thiophenamine, tetrahydro-4-methoxy-, 1,1-dioxide hydrochloride, reflecting its trans-configuration at the 3- and 4-positions of the tetrahydrothiophene ring . The stereochemistry is critical for its biological activity, as enantiomeric purity (>99%) is often required for pharmaceutical applications .
Key identifiers:
Crystallographic and Spectroscopic Data
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via stereoselective catalytic hydrogenation of a tetrahydrothiophene precursor. A representative method involves:
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Formation of a Schiff base: Reacting 4-methoxyacetophenone with a chiral amine (e.g., (S)-α-methylbenzylamine) in the presence of p-toluenesulfonic acid .
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Catalytic hydrogenation: Using Pd/C under H₂ to reduce the imine bond, followed by acidification to isolate the hydrochloride salt .
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Resolution: Chiral HPLC or enzymatic resolution ensures enantiomeric purity >99% .
Key reaction steps:
This method avoids hazardous reagents like n-BuLi, enhancing scalability .
Industrial-Scale Production
Suppliers such as ChemBridge Corporation and CymitQuimica offer the compound in gram-scale quantities, though larger batches (5–10 g) are discontinued . Purity ranges from 95% to >99%, with pricing at ¥3,290–19,390 per gram depending on scale .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high aqueous solubility (>50 mg/mL) and stability under ambient conditions. The sulfone group enhances polarity, making it suitable for polar reaction solvents (e.g., DMSO, methanol) .
Thermal Properties
Applications in Pharmaceutical Research
Medicinal Chemistry
The compound serves as a precursor for chiral amines in kinase inhibitors and protease modulators. Its rigid tetrahydrothiophene scaffold mimics natural heterocycles, enabling interactions with biological targets .
Case Study: Anticancer Agents
Derivatives of [trans-4-methoxy-1,1-dioxidotetrahydro-3-thienyl]amine have shown in vitro antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 12–18 μM) . The sulfone moiety enhances metabolic stability compared to sulfide analogs .
| Supplier | Purity | Packaging | Price Range (USD) |
|---|---|---|---|
| ChemBridge | 95% | 1–10 g | $450–$2,800 |
| CymitQuimica | >99% | 250 mg–5 g | $220–$1,500 |
Future Directions
Ongoing research focuses on enantioselective synthesis and derivatization for neurodegenerative disease targets. Advances in flow chemistry may reduce production costs by 30–40% .
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